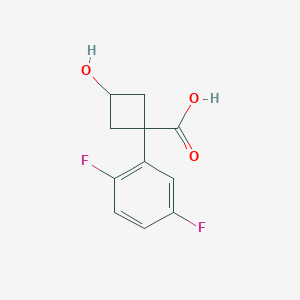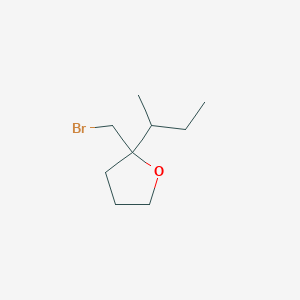![molecular formula C11H12ClNO2 B13166118 2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
2-Chloro-N-[(3-formylphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(3-formylphenyl)methyl]propanamide is an organic compound with the molecular formula C₁₁H₁₂ClNO₂ It is characterized by the presence of a chloro group, a formyl group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-formylphenyl)methyl]propanamide typically involves the reaction of 3-formylbenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[(3-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-N-[(3-carboxyphenyl)methyl]propanamide.
Reduction: 2-Chloro-N-[(3-hydroxymethylphenyl)methyl]propanamide.
Substitution: Corresponding amides or thioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(3-formylphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(3-formylphenyl)methyl]propanamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide
- 2-Chloro-N-[(3-methoxyphenyl)methyl]propanamide
- 2-Chloro-N-[(3-nitrophenyl)methyl]propanamide
Uniqueness
2-Chloro-N-[(3-formylphenyl)methyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications where the formyl functionality is required.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
2-chloro-N-[(3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8(12)11(15)13-6-9-3-2-4-10(5-9)7-14/h2-5,7-8H,6H2,1H3,(H,13,15) |
Clave InChI |
LWLHUCILSTZFKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC(=CC=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)








